(16)Annulene Huckel's rule violation and aromaticity
(16)Annulene Huckel's rule violation and aromaticity
##[1]Annulene: A Technical Treatise on the Violation of Hückel's Rule and Non-Aromatic Character
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1]Annulene, a member of the annulene family of hydrocarbons with the chemical formula C₁₆H₁₆, presents a compelling case study in the principles of aromaticity and the limitations of Hückel's rule. As a 4n π electron system (n=4), it is predicted to be anti-aromatic if planar. However, experimental and computational evidence overwhelmingly demonstrates that[1]annulene adopts a non-planar conformation to avoid the destabilizing effects of anti-aromaticity, resulting in a non-aromatic molecule with localized π bonds. This guide provides an in-depth technical examination of the structural, spectroscopic, and theoretical aspects of[1]annulene, offering a comprehensive resource for researchers in organic chemistry and drug development.
Introduction: Hückel's Rule and the Concept of Aromaticity
Hückel's rule is a cornerstone in the prediction of aromaticity in cyclic, planar, and fully conjugated systems. It states that for a molecule to be aromatic, it must possess (4n+2) π electrons, where 'n' is a non-negative integer. Conversely, systems with 4n π electrons are predicted to be anti-aromatic, a state of significant electronic destabilization. Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, serve as ideal systems for probing these rules.[1]Annulene, with its 16 π electrons, falls into the 4n category and is thus expected to exhibit anti-aromatic properties if it were to adopt a planar conformation.
Structural Elucidation: The Non-Planar Nature of[1]Annulene
X-ray crystallographic studies have been instrumental in determining the precise molecular structure of[1]annulene. These studies reveal a non-planar molecule, a direct consequence of its drive to avoid the energetically unfavorable anti-aromatic state.[2] This deviation from planarity disrupts the continuous overlap of p-orbitals, leading to the localization of π electrons into distinct single and double bonds.
Crystallographic Data
The crystal structure of[1]annulene has been determined to be monoclinic with the space group P2₁/c.[2] The unit cell parameters are summarized in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic | P2₁/c | 8.779 | 8.152 | 18.643 | 109.5 | 4 |
| Table 1: Crystallographic data for[1]annulene.[2] |
Bond Length Alternation
A key indicator of non-aromaticity is the presence of alternating single and double bond lengths, characteristic of a localized polyene structure. In contrast, aromatic compounds like benzene (B151609) exhibit uniform bond lengths intermediate between a single and a double bond. X-ray diffraction data for[1]annulene clearly show significant bond alternation.[3]
| Bond Type | Average Length (Å) |
| C-C Single Bond | 1.46 |
| C=C Double Bond | 1.34 |
| Table 2: Average C-C bond lengths in[1]annulene.[1] |
This pronounced difference in bond lengths confirms the lack of significant π-electron delocalization around the ring.
Spectroscopic Evidence for Non-Aromaticity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons in a molecule and can provide definitive evidence for or against aromaticity.
¹H NMR Spectroscopy
In an aromatic compound, the ring current induced by the delocalized π electrons deshields the outer protons, causing them to resonate at a higher chemical shift (downfield), while shielding the inner protons (upfield shift). In contrast, an anti-aromatic compound would exhibit a paramagnetic ring current, leading to the opposite effect.
For[1]annulene, the ¹H NMR spectrum at room temperature shows a single, averaged signal.[4] This is due to rapid conformational changes and bond shifting.[5] However, at low temperatures (-30 °C), where these processes are slowed, distinct signals can be observed. The chemical shifts are not indicative of a significant ring current, further supporting its non-aromatic character.[5]
Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method used to quantify the magnetic shielding at the center of a ring, providing a measure of aromaticity. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). NICS(0) values for two isomers of[1]annulene have been calculated to be +6.4 ppm and +7.3 ppm, providing strong computational evidence for its non-aromatic nature.[5]
| Isomer | NICS(0) (ppm) | Aromaticity |
| 1a | +6.4 | Non-aromatic |
| 2a | +7.3 | Non-aromatic |
| Table 3: Calculated NICS(0) values for[1]annulene isomers.[5] |
The Aromatic[1]Annulene Dianion
Interestingly, the reduction of[1]annulene with two electrons leads to the formation of the[1]annulene dianion ([C₁₆H₁₆]²⁻). This species possesses 18 π electrons, which satisfies Hückel's (4n+2) rule (n=4). Experimental evidence, particularly from NMR spectroscopy, confirms that the[1]annulene dianion is indeed aromatic.[6][7] The ¹H NMR spectrum of the dianion shows a significant downfield shift for the outer protons and an upfield shift for the inner protons, indicative of a strong diamagnetic ring current.[8][9]
Experimental Protocols
Synthesis of[1]Annulene
A common method for the synthesis of[1]annulene involves the photolysis of the cyclooctatetraene (B1213319) dimer.[5] While a detailed, step-by-step protocol is highly dependent on the specific laboratory setup, a general outline is provided below.
General Procedure:
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Dimerization of Cyclooctatetraene: Cyclooctatetraene is photochemically dimerized to yield a mixture of isomers of the dimer. This is typically carried out in an inert solvent under UV irradiation.
-
Isolation of the Dimer: The desired dimer isomer is isolated from the reaction mixture using chromatographic techniques (e.g., column chromatography).
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Photolysis of the Dimer: The isolated dimer is then subjected to photolysis at a specific wavelength to induce a ring-opening reaction, leading to the formation of[1]annulene.
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Purification: The resulting[1]annulene is purified by recrystallization or chromatography.
A general synthetic strategy for macrocyclic annulenes, developed by Sondheimer and co-workers, involves the oxidative coupling of terminal diacetylenes followed by prototropic rearrangement and partial catalytic hydrogenation.[10]
X-ray Crystallography
The determination of the crystal structure of[1]annulene is achieved through single-crystal X-ray diffraction.
General Protocol:
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Crystal Growth: Single crystals of[1]annulene suitable for X-ray diffraction are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 4 °C or 23 °C) to minimize thermal vibrations.[2] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.
NMR Spectroscopy
¹H NMR spectra are recorded on a high-field NMR spectrometer.
General Protocol:
-
Sample Preparation: A solution of[1]annulene is prepared in a deuterated solvent (e.g., THF-d₈) and transferred to an NMR tube.
-
Data Acquisition: The NMR spectrum is acquired at various temperatures to observe the effects of conformational dynamics. For low-temperature experiments, the spectrometer's variable temperature unit is used.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard (e.g., tetramethylsilane, TMS).
Logical Relationships and Signaling Pathways
The decision-making process for classifying the aromaticity of a cyclic molecule like[1]annulene can be visualized as a logical workflow.
Caption: Decision workflow for determining the aromaticity of[1]annulene based on Hückel's criteria.
The transformation of non-aromatic[1]annulene to its aromatic dianion represents a chemically induced switch in electronic character.
Caption: The reduction of[1]annulene to its aromatic dianion.
Conclusion
[1]Annulene serves as an exemplary model for understanding the subtleties of aromaticity. Its violation of the planarity requirement of Hückel's rule underscores that the simple electron-counting rule is not sufficient to predict aromaticity; molecular geometry plays a critical role. The non-planar, non-aromatic nature of[1]annulene, in stark contrast to the aromatic character of its 18 π-electron dianion, provides a clear and experimentally verifiable illustration of the energetic consequences of adhering to or violating Hückel's rule. For researchers in drug development, understanding these fundamental principles of molecular stability and electronic structure is paramount in the design of novel therapeutic agents.
References
- 1. SFR | e-Content Development Program [sfrcollege.edu.in]
- 2. [16]Annulene: the crystal and molecular structure - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. comporgchem.com [comporgchem.com]
- 6. Annulenes - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and spectral studies of a bridged [16]annulene and its dianion - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
